molecular formula C16H18BrNO3S B1446144 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide CAS No. 1704096-07-0

4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide

Cat. No.: B1446144
CAS No.: 1704096-07-0
M. Wt: 384.3 g/mol
InChI Key: NIWFFPKYPALXMB-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO3S. This compound is known for its unique chemical structure, which includes a bromine atom, a methoxybenzyl group, and a dimethylbenzenesulfonamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylbenzenesulfonamide, followed by the introduction of the 4-methoxybenzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, solvents like dichloromethane, catalysts like palladium or copper complexes.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-(4-methoxybenzyl)benzamide: Similar structure but lacks the dimethylbenzenesulfonamide moiety.

    4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide: Contains two methoxybenzyl groups instead of one.

Uniqueness

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide is unique due to the presence of both the bromine atom and the dimethylbenzenesulfonamide moiety, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of biological systems.

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-11-8-14(17)9-12(2)16(11)22(19,20)18-10-13-4-6-15(21-3)7-5-13/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFFPKYPALXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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